![molecular formula C26H27N7O3 B2956083 N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251695-46-1](/img/structure/B2956083.png)
N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C26H27N7O3 and its molecular weight is 485.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound, due to its complex structure, has been the subject of various synthetic and characterization studies aiming at understanding its chemical properties and potential applications. For instance, Bekircan et al. (2008) synthesized a series of triazole derivatives, including compounds closely related to the specified chemical structure, and characterized them for antioxidant activities, demonstrating the potential of these compounds in scientific research applications related to oxidative stress and its biological implications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Anticancer and Anti-inflammatory Properties
Further, research into novel pyrazolopyrimidine derivatives, which share a structural similarity with the compound , has shown promising results in the anticancer and anti-inflammatory domains. Rahmouni et al. (2016) reported on the synthesis and biological evaluation of such derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents, indicating the relevance of these compounds in developing therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanistic Studies
Ledenyova et al. (2018) investigated the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, closely related to the specified compound, uncovering detailed mechanistic insights that could inform further pharmaceutical research and development (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Synthetic Pathways and Biological Evaluation
The exploration of synthetic pathways and biological evaluation of similar triazole derivatives has also been a significant area of research. For example, Flefel et al. (2018) synthesized a series of pyridine and fused pyridine derivatives to evaluate their antimicrobial and antioxidant activities. This research underscores the compound's potential in antimicrobial resistance studies and the development of new antimicrobial agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3/c1-18-6-3-4-9-22(18)30-12-14-31(15-13-30)24-25-29-33(26(36)32(25)11-10-27-24)17-23(35)28-21-8-5-7-20(16-21)19(2)34/h3-11,16H,12-15,17H2,1-2H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZSLTNGPKJOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
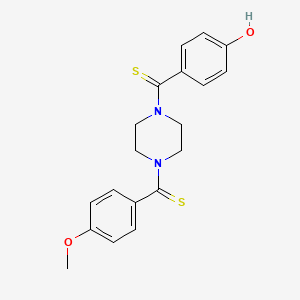
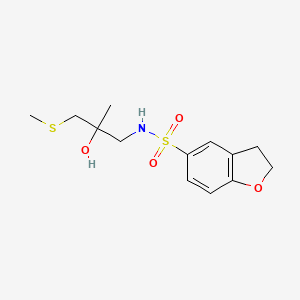
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
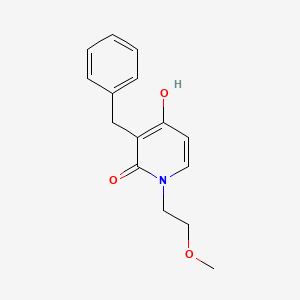
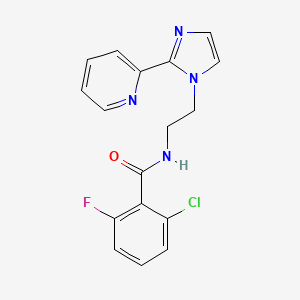
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
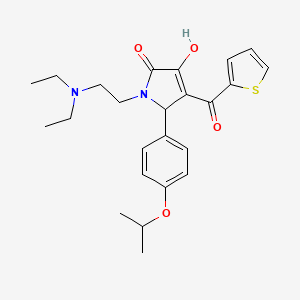
amine](/img/structure/B2956015.png)

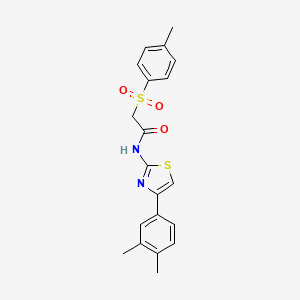
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)
